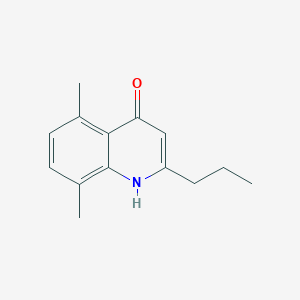

5,8-Dimethyl-2-propylquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1070880-01-1 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

5,8-dimethyl-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C14H17NO/c1-4-5-11-8-12(16)13-9(2)6-7-10(3)14(13)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |

InChI Key |

LCWPYCQOFVCDPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(C=CC(=C2N1)C)C |

Origin of Product |

United States |

Structural Characterization and Theoretical Analysis of 5,8 Dimethyl 2 Propylquinolin 4 1h One

Elucidation of Molecular Structure for 5,8-Dimethyl-2-propylquinolin-4(1H)-one

The determination of the precise molecular structure of this compound is accomplished through a combination of advanced spectroscopic methods. These techniques provide complementary information, allowing for the unambiguous assignment of its atomic connectivity and stereochemistry.

Spectroscopic Analysis Techniques for Structural Confirmation

A multi-faceted spectroscopic approach is employed to confirm the structure of this compound, with each technique offering unique insights into the molecule's composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons on the quinolinone ring would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the electron-donating methyl groups and the electron-withdrawing carbonyl group. The protons of the propyl group at the 2-position would resonate in the upfield region. The methylene (B1212753) protons adjacent to the quinolinone ring are expected to appear as a triplet, while the next methylene group would be a sextet, and the terminal methyl group a triplet. The two methyl groups at positions 5 and 8 would each produce a singlet in the aromatic methyl region. The N-H proton of the quinolinone ring is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons would resonate between approximately 115 and 150 ppm. The carbons of the propyl group and the two methyl substituents would appear in the upfield region of the spectrum, generally below 40 ppm. The specific chemical shifts are influenced by the substitution pattern on the quinolinone core. libretexts.org

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| N-H | Variable | Broad Singlet |

| Propyl-CH₂ (alpha) | ~2.5 - 3.0 | Triplet |

| Propyl-CH₂ (beta) | ~1.6 - 1.9 | Sextet |

| Propyl-CH₃ (gamma) | ~0.9 - 1.2 | Triplet |

| 5-CH₃ | ~2.3 - 2.6 | Singlet |

| 8-CH₃ | ~2.3 - 2.6 | Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (C4) | 170 - 180 |

| Aromatic Carbons | 115 - 150 |

| Propyl-CH₂ (alpha) | 35 - 45 |

| Propyl-CH₂ (beta) | 20 - 30 |

| Propyl-CH₃ (gamma) | 10 - 15 |

| 5-CH₃ | 15 - 25 |

| 8-CH₃ | 15 - 25 |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation pathways for quinolinone derivatives often involve the loss of small molecules or radicals from the substituents. chempap.orgresearchgate.net For instance, the propyl group could undergo fragmentation, leading to characteristic daughter ions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the quinolinone carbonyl group. The N-H stretching vibration is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. scielo.brresearchgate.net

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=O Stretch | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a conjugated system, is expected to exhibit characteristic absorption bands in the UV region. Quinolinone derivatives typically show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. acs.orgresearchgate.net The substitution with methyl and propyl groups may cause a slight shift in the absorption maxima compared to the parent quinolin-4(1H)-one.

X-ray Crystallography Studies of Quinolinone Derivatives

While a specific crystal structure for this compound is not available in the public domain, X-ray crystallography studies on related quinolinone derivatives provide valuable insights into the likely solid-state structure. These studies reveal that quinolin-4(1H)-ones can exist in tautomeric forms, although the keto form is generally more stable. bohrium.comhelsinki.fi The crystal packing of quinolinone derivatives is often characterized by intermolecular hydrogen bonding involving the N-H and C=O groups, leading to the formation of dimers or extended networks. bohrium.com The planarity of the quinolinone ring system is a common feature, although slight deviations can occur depending on the substituents. scielo.br The substituents on the ring can influence the crystal packing and intermolecular interactions.

Computational and Quantum Chemical Investigations

Computational studies, particularly those employing density functional theory (DFT), are instrumental in elucidating the intricate details of molecular structures and their reactivity. sapub.orgnih.gov These theoretical examinations offer insights that are complementary to experimental data, providing a deeper understanding of a molecule's behavior at the atomic level. For quinolinone derivatives, these investigations can predict geometric parameters, electronic properties, and potential reactive sites. mdpi.comnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A common approach for optimizing the geometry of quinoline (B57606) derivatives involves using DFT with a functional such as B3LYP combined with a basis set like 6-311G(d,p). mdpi.comnih.gov This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. For many quinoline-based compounds, a good correlation between the calculated and experimental values is observed, confirming the accuracy of the theoretical approach. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinolinone Core Structure This table presents typical data that would be generated from a DFT geometry optimization. The values are illustrative and not specific to this compound.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G(d,p)) |

| Bond Length | C2-N1 | ~ 1.38 Å |

| C4=O | ~ 1.24 Å | |

| C8-C8a | ~ 1.41 Å | |

| N1-H1 | ~ 1.01 Å | |

| Bond Angle | C2-N1-C8a | ~ 123° |

| C3-C4-C4a | ~ 118° | |

| N1-C2-C3 | ~ 121° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive. sapub.org For quinolinone derivatives, the distribution of the HOMO and LUMO across the molecule can reveal regions susceptible to electrophilic and nucleophilic attack. DFT calculations are commonly used to determine the energies of these orbitals and visualize their spatial distribution. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data This table shows the kind of data derived from FMO analysis. The values are for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack. nih.govnih.gov Blue areas signify regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. nih.govnih.gov Green areas represent neutral or zero potential regions. nih.gov

For a molecule like this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom at the C4 position, indicating its role as a primary site for electrophilic interactions. The hydrogen atom on the nitrogen (N1-H) would likely be in a region of positive potential (blue), highlighting its acidic character. researchgate.net This analysis helps in understanding intermolecular interactions and predicting how the molecule might interact with biological targets. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the 2-propyl group allows for different rotational conformers. Computational methods can be employed to explore the potential energy surface of the molecule by systematically rotating this group.

This analysis helps to identify the most stable conformer (the one with the lowest energy) and any transitional states between different conformations. The relative energies of these conformers determine their population at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity. The stability of different conformers can be affected by factors like steric hindrance and intramolecular interactions.

Structure Activity Relationship Sar Explorations in Quinolinone Research Relevant to 5,8 Dimethyl 2 Propylquinolin 4 1h One

Impact of Alkyl and Alkoxy Substituents on Quinolinone Activity

Alkyl and alkoxy groups are common substituents in quinolinone derivatives that significantly influence their biological profiles. The size, shape, and lipophilicity of these substituents can modulate the compound's interaction with its biological target.

Alkyl Substituents: The introduction of alkyl groups at various positions on the quinolinone ring can have a profound impact on activity. For instance, lower alkyl groups, such as methyl and ethyl, at the N-1 position are often essential for antibacterial activity. slideshare.netyoutube.com A cyclopropyl (B3062369) group at the N-1 position has been found to confer greater potency in some instances. youtube.comnih.gov Alkyl groups at the C-2 position have been shown to be more advantageous for antineoplastic activity than aryl groups. nih.gov The length and branching of the alkyl chain also play a role; for example, in a series of 2-alkyl-4-quinolones, the N-oxides were found to be more potent than their reduced counterparts, with the length and degree of unsaturation of the alkyl chain influencing activity. mdpi.com

Alkoxy Substituents: Alkoxy groups, such as methoxy (B1213986), can also significantly affect the biological activity of quinolinones. A C-8 methoxy moiety has been associated with activity against gram-positive bacteria. pharmacy180.com The presence of a methoxy group at the C-8 position can also prevent the phototoxicity associated with some fluoroquinolin-4-ones. nih.gov In a study on dihydropyrimido[4,5-b]quinolinones, alkoxy-functionalized derivatives exhibited potent anti-proliferative and anti-invasive activity against glioblastoma cells. nih.gov Furthermore, the introduction of alkoxy fragments is a strategy employed in the design of antiviral protein inhibitors. mdpi.com

| Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-1 | Lower alkyl (e.g., methyl, ethyl) | Essential for antibacterial activity. | slideshare.netyoutube.com |

| N-1 | Cyclopropyl | Often confers greater potency than other alkyl groups. | youtube.comnih.gov |

| C-2 | Alkyl groups | More advantageous for antineoplastic activity compared to aryl groups. | nih.gov |

| C-8 | Methoxy | Associated with activity against gram-positive bacteria and prevention of phototoxicity. | nih.govpharmacy180.com |

| General | Alkoxy-functionalization | Can confer potent anti-proliferative and anti-invasive activity. | nih.gov |

Role of Methyl and Propyl Groups in Quinolinone Scaffolds

The methyl and propyl groups present in 5,8-Dimethyl-2-propylquinolin-4(1H)-one are key determinants of its physicochemical properties and, consequently, its biological activity.

Methyl Groups: The "magic methyl" effect is a well-recognized concept in medicinal chemistry, where the addition of a methyl group can significantly enhance the potency of a compound. nih.gov Methyl groups can improve metabolic stability, increase binding affinity through favorable van der Waals interactions, and influence the conformation of the molecule. nih.gov In the context of quinolinones, a methyl group at the C-5 position can increase activity, particularly against Gram-positive bacteria. nih.gov However, the position of the methyl group is critical. For instance, while a methyl group at C-5 is beneficial, substitution at other positions might not have the same positive impact.

Propyl Groups: The propyl group at the C-2 position of this compound contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The size and flexibility of the propyl group can also affect how the molecule fits into the binding pocket of its target. In some quinolinone series, the presence of a propyl group at the N-1 position has been shown to be a favorable substituent for certain biological activities.

| Group | Position | Potential Role in Activity | Reference |

|---|---|---|---|

| Methyl | C-5 | Increases activity against Gram-positive bacteria. | nih.gov |

| Methyl | General | Can enhance metabolic stability and binding affinity. | nih.gov |

| Propyl | C-2 | Contributes to lipophilicity and influences binding interactions. | - |

| Propyl | N-1 | Can be a favorable substituent for certain biological activities. | - |

Influence of Substituent Position (e.g., C-2, C-3, C-4, C-5, C-8, N-1) on Molecular Interactions

The regiochemistry of substitution on the quinolinone ring is a critical factor in determining the biological activity. Different positions on the scaffold have distinct roles in molecular interactions.

C-2 Position: The C-2 position is a common site for modification. The nature of the substituent at this position can significantly impact the molecule's activity. For example, in some quinolones, an alkyl group at C-2 is preferred over an aryl group for anticancer activity. nih.gov Modification at the C-2 position of 5,8-quinolinedione (B78156) has been shown to influence enzymatic conversion rates. mdpi.com

C-3 Position: The 3-carboxy and 4-carbonyl groups are considered essential for the antimicrobial activity of many quinolones. oup.com Modification of the C-3 carboxylic acid group generally leads to a decrease in antibacterial activity. pharmacy180.com However, in some cases, substitution at C-3 is critical for activity against other targets. researchgate.net

C-4 Position: The 4-oxo group is generally considered essential for the antibacterial activity of quinolones, and its replacement often leads to a loss of activity. pharmacy180.com

C-5 Position: The introduction of small substituents, such as an amino or methyl group, at the C-5 position can enhance activity, particularly against Gram-positive bacteria. nih.gov Larger substituents at this position tend to decrease antimicrobial activity. nih.gov

C-8 Position: Substituents at the C-8 position can improve efficacy against anaerobic bacteria. nih.gov A halogen at this position can improve oral absorption but may also lead to phototoxicity. nih.govpharmacy180.com A methoxy group at C-8 can mitigate this phototoxicity. nih.gov

Comparative SAR Studies with Other Quinoline (B57606) and Quinolinone Isomers/Analogues

Comparing the SAR of this compound with its isomers and other quinoline/quinolinone analogues provides valuable insights into the structural requirements for activity.

For instance, the position of the carbonyl group distinguishes quinolin-4(1H)-ones from quinolin-2(1H)-ones, and this seemingly minor difference can lead to vastly different biological activities. Both scaffolds, however, are considered privileged structures in drug discovery. nih.gov

SAR studies on quinoline carboxamides have shown that the position of the carboxamide linkage and the nature of the substituents on both the quinoline and carboxamide moieties are critical for anticancer potency. nih.gov A comparative analysis of quinolinone and quinoline-based P2X7 receptor antagonists revealed that while quinolinone derivatives showed initial promise, modifying the core to a quinoline skeleton with specific substitutions led to significantly more potent compounds. nih.gov This highlights that the quinolinone oxygen is not always essential and that a quinoline core can sometimes offer superior activity depending on the target.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the relationship between the chemical structure of quinolinones and their biological activity. These models use statistical methods to correlate molecular descriptors with observed activity.

Ligand-Based QSAR Models: These models are developed when the three-dimensional structure of the biological target is unknown. They are built based on a series of compounds with known activities. For quinolinones, ligand-based methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop 3D-QSAR models. nih.govnih.gov These models can provide insights into the steric and electrostatic requirements for activity. 2D-QSAR models, which use 2D descriptors, have also been successfully applied to quinolones to predict properties like genotoxicity. nih.gov

Receptor-Based QSAR Models: When the structure of the target protein is available, receptor-based QSAR models can be developed. These models, often in conjunction with molecular docking, can provide a more detailed understanding of the interactions between the quinolinone ligand and the amino acid residues in the binding site of the receptor. This approach can help in identifying key interactions that are crucial for activity and can guide the design of more potent and selective inhibitors.

The development of robust QSAR models relies on the calculation of relevant molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For quinolinone derivatives, a wide range of descriptors have been used in QSAR studies, including: dergipark.org.trdergipark.org.tr

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, electronegativity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.trnih.gov

Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and various topological indices. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies the lipophilicity of a molecule, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties. dergipark.org.tr

Quantum Chemical Descriptors: These are calculated using quantum mechanics and can provide detailed information about the electronic structure and reactivity of the molecule. mdpi.comdergipark.org.tr

By analyzing the correlation between these descriptors and the biological activity of a series of quinolinones, QSAR models can be generated to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. dergipark.org.trnih.gov

| Descriptor Class | Examples | Relevance | Reference |

|---|---|---|---|

| Electronic | Dipole moment, Electronegativity, HOMO/LUMO energies | Describes electronic properties and reactivity. | dergipark.org.trnih.gov |

| Steric/Topological | Molecular volume, Surface area, Topological indices | Relates to the size and shape of the molecule. | nih.gov |

| Hydrophobic | logP (Octanol-water partition coefficient) | Quantifies lipophilicity and influences ADME properties. | dergipark.org.tr |

| Quantum Chemical | Calculated using quantum mechanics | Provides detailed information on electronic structure and reactivity. | mdpi.comdergipark.org.tr |

Preclinical Biological Activity Research on Quinolinone Scaffolds Excluding Clinical Data, Dosage, Safety, Adverse Effects

In Vitro Cell-Based Research Methodologies

In vitro cell-based assays are fundamental in the preliminary assessment of the biological activity of quinolinone compounds. These methods allow for a controlled investigation of cellular responses and mechanisms of action before advancing to more complex biological systems.

Cell Line Selection and Maintenance for Biological Assays

The initial evaluation of quinolinone derivatives often involves screening against a panel of cancer cell lines to determine their cytotoxic potential. The selection of cell lines is crucial and is typically based on the research focus, such as a specific type of cancer. Commonly utilized human cancer cell lines include HeLa (cervical adenocarcinoma), MCF-7 (breast adenocarcinoma), K-562 (myelogenous leukemia), and HCT116 (colon cancer). nih.govresearchgate.net To assess the selectivity of the compounds, a normal, non-cancerous cell line, such as baby hamster kidney cells (BHK-21), is often used as a control. nih.gov

These cell lines are meticulously maintained in specific culture media, such as RPMI-1640, supplemented with essential nutrients like fetal bovine serum and antibiotics (e.g., penicillin and streptomycin) to prevent contamination. nih.gov The cells are cultured in a controlled environment, typically in a 5% CO2 incubator at 37°C, to ensure optimal growth and viability for the assays. nih.gov For specific experiments, such as cell viability or cell cycle analysis, cells are seeded at a predetermined density in multi-well plates and incubated to allow for attachment before being treated with the test compounds. nih.gov

Assays for Cellular Responses (e.g., Cell Proliferation, Viability)

A variety of assays are employed to measure the effect of quinolinone compounds on cellular functions like proliferation and viability. These assays provide quantitative data on a compound's ability to inhibit cancer cell growth.

One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . nih.gov This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of living cells. nih.gov

Another frequently used method is the Sulforhodamine B (SRB) assay . This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass. It is a sensitive method for assessing cytotoxicity and cell proliferation in large-scale drug screening. rsc.org

Other assays used to evaluate cell viability and proliferation in the context of quinolinone research include the Alamar blue assay, neutral red uptake assay, and MTS assay, which also measure metabolic activity or cellular integrity. nih.gov These assays are crucial for determining the concentration-dependent effects of the compounds and for calculating key parameters like the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of a specific cellular process). nih.govrsc.org

| Assay | Principle | Measured Parameter | Common Application |

|---|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. nih.gov | Cell metabolic activity. nih.gov | Determining cytotoxicity and cell viability. nih.gov |

| SRB Assay | Binding of sulforhodamine B dye to cellular proteins. rsc.org | Total cell protein/biomass. rsc.org | Screening for antiproliferative activity. rsc.org |

| MTS Assay | Reduction of MTS tetrazolium compound into a colored formazan product by dehydrogenase enzymes in metabolically active cells. nih.gov | Cell metabolic activity. nih.gov | Assessing cell proliferation and cytotoxicity. nih.gov |

Investigation of Specific Enzyme Inhibition Mechanisms

Beyond assessing general cytotoxicity, research on quinolinone scaffolds delves into their ability to inhibit specific enzymes that are key targets in various diseases.

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.govacs.org PDE10A, in particular, is highly expressed in the striatum of the brain and is a therapeutic target for central nervous system disorders. nih.govnih.gov Quinoline (B57606) and quinazoline (B50416) scaffolds have been identified as promising structures for the development of PDE10A inhibitors. nih.govacs.org

Research in this area often involves in silico methods, such as molecular docking, to predict the binding affinity of quinolinone derivatives to the active site of the PDE10A enzyme. nih.govacs.org These computational studies help in prioritizing compounds for synthesis and further biological testing. nih.gov In vitro enzyme inhibition assays are then performed to determine the IC50 values of the synthesized compounds, quantifying their potency as PDE10A inhibitors. nih.gov These studies have shown that the quinoline ring can be a central feature for interaction with the enzyme. nih.gov

| Compound Scaffold | Methodology | Key Findings | Reference |

|---|---|---|---|

| Quinoline and Quinazoline Alkaloids | In silico docking and pharmacological analysis. nih.govacs.org | Identified several quinoline-containing alkaloids with high predicted binding affinity to PDE10A. nih.gov | nih.govacs.org |

| Cinnoline and Benzimidazole Analogues | In vitro enzyme inhibition assays. nih.gov | Synthesized potent PDE10A inhibitors with IC50 values in the low nanomolar range. nih.gov | nih.gov |

| Quinoline-based PDE10A Inhibitors | Structure-based drug design. acs.org | Identified a unique "selectivity pocket" in PDE10A that can be targeted by quinoline derivatives to achieve high selectivity. acs.org | acs.org |

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and are also implicated in cancer progression. researchgate.net There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues, COX-2 is often overexpressed in cancerous and inflamed tissues, making it a significant target for anti-inflammatory and anticancer drug development. researchgate.net

Several studies have evaluated quinolinone and related quinoline derivatives for their ability to inhibit COX-2. researchgate.netnih.gov In vitro COX inhibition assays are used to measure the potency (IC50) and selectivity of these compounds. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, is a critical parameter for identifying compounds that selectively target COX-2, potentially reducing the side effects associated with COX-1 inhibition. mdpi.com Research has shown that certain quinoline glycoconjugates and 4(3H)-quinazolinone derivatives exhibit potent and selective COX-2 inhibitory activity. researchgate.netnih.gov

| Compound Class | COX-2 IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | 0.33 µM - 0.80 µM | >125 to >303 | nih.gov |

| 1,2,4-triazine-quinoline hybrids | 0.047 µM - 0.32 µM | ~20.6 to 265.9 | nih.gov |

Protein kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is one such critical pathway that is often dysregulated in cancer. researchgate.netnih.gov The PI3Kα isoform is frequently mutated or amplified in various cancers, making it an attractive target for anticancer drug discovery. nih.gov

The quinolone scaffold has been explored for the development of PI3Kα inhibitors. researchgate.net The antitumor activity of these derivatives is often evaluated using cytotoxicity assays on cancer cell lines known to have a dependence on the PI3K pathway, such as MCF-7 (breast cancer) and HCT116 (colon cancer). researchgate.net Further mechanistic studies, such as Western blotting, can be employed to assess the phosphorylation status of downstream targets like AKT, confirming that the compound's cytotoxic effect is mediated through the inhibition of the PI3K pathway. researchgate.net

Reverse Transcriptase Inhibition

The quinolinone scaffold has been identified as a promising framework for the development of inhibitors targeting viral enzymes, particularly the reverse transcriptase (RT) of the Human Immunodeficiency Virus (HIV). HIV-1 RT is a crucial enzyme for the viral replication cycle, converting the single-stranded viral RNA into double-stranded DNA, which is then integrated into the host cell's genome. nih.gov RTIs, or reverse-transcriptase inhibitors, work by blocking this enzymatic function, thereby preventing the virus from multiplying. nih.gov

Research into quinolinone derivatives has revealed their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Unlike nucleoside analogs, NNRTIs are not incorporated into the viral DNA but instead bind to an allosteric pocket on the reverse transcriptase enzyme. nih.gov This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity. nih.govresearchgate.net

Several studies have synthesized and evaluated various quinolinone derivatives for their in vitro inhibitory activities against HIV-1 RT. For instance, a series of quinolin-2-one derivatives were synthesized and assayed, with some compounds showing significant inhibitory activities. Notably, compounds designated as 4a2 and 4d2 demonstrated potent inhibition with IC50 values of 0.21 µM and 0.15 µM, respectively. nih.gov These findings suggest that the quinolinone scaffold can be effectively modified to produce potent HIV-1 RT inhibitors. nih.gov

Furthermore, rationally designed non-diketo acid quinolinone derivatives have been investigated as inhibitors of the ribonuclease H (RNase H) function of reverse transcriptase, another essential activity for viral replication. ekb.egnih.gov In one study, a number of synthesized quinolinones were found to be active against RNase H at micromolar concentrations, with the most potent compounds, 4o and 5o , exhibiting IC50 values of approximately 1.5 µM. ekb.eg

Analysis of Cellular Signaling Pathways and Molecular Targets

The quinolinone scaffold is a key pharmacophore in the discovery of agents that modulate cellular signaling pathways, particularly those implicated in cancer. nih.gov One of the most frequently deregulated pathways in human cancers is the PI3K/Akt/mTOR signaling cascade, which controls essential cellular processes like proliferation, survival, and metabolism. nih.govnih.gov

Research has identified quinoline derivatives that act as potent inhibitors of this pathway. For example, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) was discovered as a potent mTOR inhibitor with an IC50 value of 64 nM. nih.gov Mechanistic studies revealed that PQQ functions as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells. nih.gov The inhibition of this pathway by quinoline-based compounds can lead to the induction of apoptosis (programmed cell death), a key mechanism for their anticancer activity. nih.gov

Beyond the PI3K/Akt/mTOR pathway, quinoline and its analogs have been investigated for their interaction with other molecular targets. springernature.com These include:

Tyrosine Kinases: Many quinoline-based compounds have been developed as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer cells. nih.govspringernature.com

Tubulin Polymerization: Some quinoline derivatives can interfere with the assembly of tubulin into microtubules, a process critical for cell division, leading to cell cycle arrest and apoptosis. nih.govnih.gov

DNA Topoisomerases: Quinolones are well-known for their ability to target bacterial DNA gyrase and topoisomerase IV. researchgate.net This mechanism of action is also being explored in an anticancer context, with some quinoline derivatives identified as inhibitors of human topoisomerase I. nih.gov

Gene Expression Profiling (e.g., cDNA Microarray analysis for related compounds)

Gene expression profiling, often conducted using techniques like cDNA microarrays, provides a broad overview of the cellular response to a compound by measuring changes in the expression levels of thousands of genes simultaneously. acs.orgmdpi.com While comprehensive cDNA microarray data for the 5,8-Dimethyl-2-propylquinolin-4(1H)-one scaffold is not widely available in the public domain, studies on related quinoline derivatives have demonstrated their capacity to modulate gene expression.

For instance, research on the antibacterial mechanism of quinolones has shown that these compounds induce changes in the transcription of genes involved in central carbon metabolism and oxidative respiration. ekb.eg In the context of anticancer research, specific quinoline derivatives have been shown to down-regulate the expression of key cancer-related genes. One study found that the novel quinoline derivative 83b1 led to the down-regulation of COX-2 mRNA and its product, prostaglandin (B15479496) E2 (PGE2), in human esophageal squamous cell carcinoma cell lines. mdpi.com Another quinoline compound, 91b1 , was found to downregulate the mRNA expression of Lumican, a gene associated with poor survival in some cancers. nih.gov

These findings, while not from full-scale microarray analyses, provide clear evidence that the quinoline scaffold can significantly alter cellular gene expression profiles. Such alterations in gene expression are fundamental to the observed biological activities of these compounds, including their anticancer effects. nih.govmdpi.com

DNA Interaction Studies (e.g., DNA binding, intercalation)

Direct interaction with DNA represents another important mechanism through which quinolinone and related scaffolds can exert their biological effects. The planar aromatic structure of the quinoline ring system is conducive to interactions with the DNA double helix. nih.gov

Studies have shown that certain quinoline derivatives can function as DNA alkylating agents, forming covalent bonds with DNA, which can lead to cytotoxicity in cancer cells. nih.gov Additionally, a novel series of amino acid-conjugated quinazolinone-Schiff's bases have been shown to bind to the minor groove of DNA, particularly in A-T rich regions. The structure-activity relationship in this series indicated that electron-donating groups on the molecule favored DNA binding.

The well-established antibacterial action of quinolones is mediated through their interaction with the DNA gyrase and topoisomerase IV enzymes. researchgate.net These enzymes are responsible for managing the topological state of DNA during replication. Quinolones stabilize the transient DNA-enzyme cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death. ekb.egresearchgate.net This mode of action underscores the ability of the quinoline scaffold to interfere with processes involving direct DNA handling by cellular machinery.

In Vitro Antioxidant Activity Research

The quinolinone scaffold has been the subject of considerable research for its antioxidant properties. Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of quinolinone derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. acs.org The ABTS assay is based on the reduction of the pre-formed ABTS radical cation. nih.gov

Numerous studies have demonstrated the free radical scavenging ability of various quinoline and quinazolinone derivatives. For example, a series of newly synthesized furo[2,3-f]quinolines were evaluated for their antioxidant properties using the DPPH method and showed good activity. In another study, polyphenolic derivatives of quinazolin-4(3H)-one were screened, with several compounds exhibiting potent scavenging activity against both DPPH and ABTS radicals, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. The structure-activity relationship often reveals that the presence and position of hydroxyl groups on the quinolinone scaffold are crucial for their antioxidant capacity.

| Compound Class | Assay | Observed Activity | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]quinoline derivatives | ABTS | Compound 5n showed the highest activity (92.88% scavenging) | nih.gov |

| 2-Pentylquinazolin-4(3H)-one derivatives | DPPH | Compounds 6, 11d, and 14 showed potent activities comparable to ascorbic acid | |

| Polyphenolic derivatives of quinazolin-4(3H)-one | ABTS & DPPH | Compounds 5a, 5c, and 5d showed high activity, with IC50 values lower than Trolox |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. It is a key event in oxidative stress. The ability of a compound to inhibit lipid peroxidation is an important indicator of its antioxidant potential.

Research has shown that quinoline derivatives can effectively inhibit lipid peroxidation. A study on quinoline and indolinone nitroxide radicals demonstrated their ability to protect low-density lipoprotein (LDL) from oxidation induced by copper. mdpi.com All the tested nitroxides, which are stable free radicals themselves, inhibited LDL peroxidation in a concentration-dependent manner. The study concluded that this class of nitroxide radicals, along with their reduced hydroxylamine (B1172632) forms, are effective lipophilic antioxidants, with the quinoline nitroxide being more efficient than the indolinone nitroxides. mdpi.com

In Vitro Antimicrobial Research

Quinolinone and its derivatives have been a significant area of interest in the search for new antimicrobial agents. Their broad-spectrum activity against various pathogens has been documented in numerous studies.

The antibacterial potential of quinolinone scaffolds has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Several studies have highlighted the efficacy of quinolinone derivatives against Staphylococcus aureus. For example, aminated quinolinequinones have shown potent activity against S. aureus, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values as low as 2.44 μg/mL. nih.gov Another study on quinoline derivatives reported excellent MIC values (ranging from 3.12 to 50 µg/mL) against Staphylococcus species. tandfonline.com

Bacillus licheniformis : While specific data on Bacillus licheniformis is limited in the provided search results, the broad activity of quinolinones against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis suggests potential efficacy. nih.gov

Escherichia coli : The activity of quinolinone derivatives against Escherichia coli has also been investigated. One study reported excellent MIC values for novel quinoline derivatives against E. coli, ranging from 3.12 to 50 µg/mL. tandfonline.com

Pseudomonas aeruginosa : Similar to E. coli, novel quinoline derivatives have demonstrated significant antibacterial activity against Pseudomonas aeruginosa with MIC values in the range of 3.12 to 50 µg/mL. tandfonline.com

Table 1: Antibacterial Activity of Selected Quinolinone Derivatives

| Compound/Derivative Class | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aminated Quinolinequinones (AQQ9) | Staphylococcus aureus | 2.44 | nih.gov |

| Novel Quinoline Derivatives | Staphylococcus spp. | 3.12 - 50 | tandfonline.com |

| Novel Quinoline Derivatives | Escherichia coli | 3.12 - 50 | tandfonline.com |

The antifungal properties of quinolinone derivatives have been explored against various fungal pathogens. A series of quinoline derivatives were synthesized and tested for their in vitro antifungal activity, with some compounds showing efficacy comparable to or higher than the standard drug fluconazole. nih.gov Another study demonstrated that certain quinoline derivatives possess selective action against Candida species and dermatophytes. nih.gov For example, one compound showed a geometric mean MIC of 19.14 μg/mL against dermatophytes. nih.gov Halogenated quinoline analogues have also been reported to inhibit the growth of Candida albicans and Cryptococcus neoformans at nanomolar concentrations. researchgate.net

Quinolinone-based structures have emerged as promising candidates for the development of new antituberculosis drugs. Several 6-nitroquinolones have demonstrated good inhibitory activities against Mycobacterium tuberculosis and various atypical mycobacteria. nih.gov In one study, a series of quinolone derivatives were synthesized and evaluated for their anti-tubercular activity, with some compounds exhibiting MIC values in the range of 1.2–3 μg/mL against the M. tuberculosis H37Rv strain and also showing excellent activity against multidrug-resistant TB strains. rsc.org Furthermore, some 7-chloroquinoline (B30040) derivatives have shown moderate activity against various Mycobacterium species. researchgate.net

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in understanding the mechanism of action and in the rational design of new drugs.

Molecular docking studies on quinoline derivatives have been performed to elucidate their binding modes with various protein targets. For instance, docking studies on quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors have been conducted, with one compound showing a high affinity with a docking score of –10.67 kcal/mol. nih.gov In another study, the molecular docking of thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinity values ranging from -5.3 to -6.1 Kcal/mol, indicating potential bioactivity. nih.govsemanticscholar.org These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein, which contribute to the stability of the protein-ligand complex. mdpi.com

Compound Names Mentioned in this Article

Table 2: List of Compounds and Compound Classes

| Compound/Compound Class |

|---|

| This compound |

| 2-chloroquinoline-3-carbaldehydes |

| Aminated Quinolinequinones |

| Halogenated quinoline analogues |

| 6-nitroquinolones |

| 7-chloroquinoline derivatives |

| thiopyrano[2,3-b]quinoline derivatives |

| Staphylococcus aureus |

| Bacillus licheniformis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Candida albicans |

| Cryptococcus neoformans |

No Preclinical Research Data Found for this compound

A thorough search of available scientific literature and databases revealed no specific preclinical biological activity research concerning the prediction of binding modes and affinities for the chemical compound this compound.

Computational methods such as molecular docking are commonly employed in drug discovery to predict how a ligand may interact with the active site of a biological target. These in silico studies help to estimate the binding affinity and visualize the potential binding mode, including key interactions like hydrogen bonds and hydrophobic interactions. This predictive analysis is a crucial step in the early stages of assessing the therapeutic potential of a compound.

However, for this compound, no studies detailing such computational analyses, including predicted binding affinities or docking scores, were identified. Consequently, data tables and detailed research findings on its predicted molecular interactions could not be provided.

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel Biological Targets for Quinolinone Derivatives

The quinolinone core is a privileged structure in medicinal chemistry, with derivatives known to interact with a wide array of biological targets. For novel derivatives such as 5,8-Dimethyl-2-propylquinolin-4(1H)-one, a primary avenue of future research will be the systematic exploration of new biological targets. Based on the activities of other 2-alkyl-4-quinolinones, promising areas of investigation include:

Bacterial Quorum Sensing Systems: Many 2-alkyl-4-quinolones are known to modulate quorum sensing in bacteria like Pseudomonas aeruginosa. nih.govmdpi.com Future studies could investigate whether this compound can act as an agonist or antagonist of these signaling pathways, which could lead to novel anti-virulence therapies.

Protozoan Parasites: Certain 2-alkyl-4-quinolones have demonstrated activity against parasites such as Plasmodium falciparum, the causative agent of malaria. nih.gov Screening this compound against a panel of protozoan targets could uncover new antiparasitic leads.

Enzymatic Inhibition: The quinolone scaffold is present in compounds that inhibit various enzymes. Research could focus on screening this specific derivative against enzyme families known to be targeted by similar molecules, such as kinases, topoisomerases, and histone deacetylases (HDACs).

Rational Design of Hybrid Molecules Incorporating the Quinolinone Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing multi-target drugs. The this compound scaffold is an excellent candidate for the design of hybrid molecules. Future research could focus on:

Quinolinone-Chalcone Hybrids: Chalcones are known for their diverse biological activities, including anticancer and anti-inflammatory properties. Hybrid molecules incorporating the quinolinone core with various chalcone (B49325) moieties could exhibit synergistic or novel therapeutic effects.

Quinolinone-Sulfonamide Conjugates: Sulfonamides are a well-known class of antibacterial agents. Conjugating a sulfonamide moiety to the quinolinone structure could lead to dual-action antibacterial agents with a broader spectrum of activity or the ability to overcome resistance mechanisms. chemspider.com

Hybrids with Natural Products: The incorporation of the quinolinone scaffold into the structure of known bioactive natural products could enhance their efficacy, improve their pharmacokinetic profiles, or result in novel mechanisms of action.

Advanced Synthetic Methodologies for Enhanced Molecular Diversity

The development of efficient and versatile synthetic methods is crucial for generating a library of derivatives based on the this compound scaffold. While classical methods like the Conrad-Limpach and Camps cyclizations are established for synthesizing 4-quinolones, modern approaches can offer significant advantages. Current time information in Winnipeg, CA.uni-konstanz.de Future research in this area could include:

Transition Metal-Catalyzed Reactions: The use of catalysts such as palladium, copper, and cobalt can facilitate the construction of the quinolinone core under milder conditions and with greater functional group tolerance. chemeo.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of quinolone derivatives.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and scalability, which is essential for producing compound libraries for high-throughput screening.

A comparative overview of classical and modern synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for 4-Quinolone Synthesis

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Conrad-Limpach Reaction | Condensation of anilines with β-ketoesters followed by thermal cyclization. | Well-established, readily available starting materials. | Often requires harsh conditions (high temperatures) and can result in low yields. Current time information in Winnipeg, CA.uni-konstanz.de |

| Camps Cyclization | Intramolecular cyclization of o-acylaminoacetophenones. | Good for specific substitution patterns. | Limited by the availability of the starting materials. mdpi.com |

| Palladium-Catalyzed Carbonylative Cyclization | Reaction of 2-iodoanilines and alkynes in the presence of carbon monoxide. | Milder reaction conditions, good functional group tolerance. | Requires a transition metal catalyst and a carbon monoxide source. chemeo.com |

| Copper-Catalyzed Cyclization | Direct cyclization of primary anilines and alkynes. | Uses a cheaper catalyst and air as a green oxidant. | Substrate scope may be more limited than palladium-catalyzed methods. chemeo.com |

Development of Quinolinones as Research Tools for Cellular and Molecular Biology

Beyond their therapeutic potential, quinolinone derivatives can be valuable tools for basic research. Future efforts could be directed towards developing this compound and its analogues as:

Fluorescent Probes: By incorporating fluorophores into the quinolinone structure, it may be possible to create probes for imaging specific cellular components or processes. The intrinsic fluorescence of some quinoline (B57606) derivatives provides a starting point for the rational design of such tools.

Chemical Probes for Target Identification: A library of derivatives of this compound could be used in chemical biology approaches, such as affinity chromatography or activity-based protein profiling, to identify their cellular binding partners and elucidate their mechanisms of action.

Modulators of Biological Pathways: As research uncovers the specific biological targets of this quinolinone, it could be used as a tool to selectively activate or inhibit specific signaling pathways, aiding in the dissection of complex cellular processes.

In silico Screening and High-Throughput Virtual Library Development

Computational methods are indispensable in modern drug discovery and can be extensively applied to the study of this compound. Future research directions include:

Molecular Docking Studies: Docking this compound into the binding sites of known targets of other quinolones can help to prioritize experimental screening efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a small library of derivatives, QSAR models can be developed to predict the activity of virtual compounds and guide the design of more potent analogues.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the structural features of this compound and used to screen large virtual libraries for compounds with similar properties and potential biological activities.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

Natural Product Inspired Research for Quinolinone Derivatives

Nature is a rich source of bioactive molecules, and many natural products contain the quinoline or quinolinone scaffold. nih.govmdpi.com Research on this compound can be inspired by these natural products in several ways:

Structural Mimicry: The compound can be used as a scaffold to mimic the structural features of more complex natural products, potentially leading to the discovery of new biological activities.

Biosynthetic Pathway Exploration: While this compound may not be a known natural product, studying the biosynthetic pathways of naturally occurring 2-alkyl-4-quinolinones can provide insights into the types of biological systems where such compounds might be active.

Semi-synthesis: It may be possible to use natural products as starting materials for the synthesis of novel derivatives of this compound, combining the structural complexity of nature with synthetic versatility.

Comparative Studies with Clinically Relevant Quinoline/Quinolinone Analogues (excluding human data)

To understand the unique potential of this compound, it is essential to conduct comparative studies with clinically relevant quinoline and quinolinone drugs in preclinical models. These studies could involve:

In Vitro Activity Profiling: Comparing the activity of this compound against a panel of cell lines or microbial strains with that of established drugs can reveal its relative potency and spectrum of activity.

Mechanism of Action Studies: Investigating whether this compound shares the same mechanism of action as other quinolones or possesses a novel one.

Pharmacokinetic and Efficacy Studies in Animal Models: Preclinical animal studies can compare the oral bioavailability, tissue distribution, and in vivo efficacy of this compound with those of clinically used quinolones, providing a preliminary assessment of its therapeutic potential.

An overview of some clinically relevant quinolone analogues and their primary applications is provided in Table 2.

Table 2: Selected Clinically Relevant Quinoline/Quinolinone Analogues and Their Applications

| Compound Class | Example | Primary Application |

|---|---|---|

| Fluoroquinolones | Ciprofloxacin | Antibacterial |

| Antimalarials | Chloroquine | Antimalarial, Anti-inflammatory |

| Antivirals | Elvitegravir | Anti-HIV (Integrase Inhibitor) |

| Anticancer Agents | Camptothecin | Anticancer (Topoisomerase I Inhibitor) |

Conclusion

Summary of Academic Research Significance of 5,8-Dimethyl-2-propylquinolin-4(1H)-one

While direct and extensive research on this compound is not widely documented in publicly available academic literature, its significance can be inferred from the broader class of quinolinone compounds to which it belongs. The quinoline (B57606) and quinolinone scaffolds are of considerable interest in medicinal chemistry due to their presence in various biologically active molecules and pharmaceuticals. nih.govchegg.com The therapeutic potential of quinoline derivatives extends to antimalarial, antibacterial, antifungal, anticonvulsant, anti-inflammatory, and analgesic activities. chegg.com

The specific structural features of this compound—the dimethyl substitution at positions 5 and 8, and the propyl group at position 2—are likely to modulate its biological activity and physicochemical properties. Substituents on the quinoline ring are known to significantly influence the pharmacological profile of the resulting derivatives. nih.gov For instance, the introduction of alkyl groups can impact factors such as lipophilicity, which in turn affects membrane permeability and target engagement.

Research into quinolinone derivatives often focuses on their potential as therapeutic agents. mdpi.com The core structure is a versatile scaffold that allows for synthetic modifications to optimize activity against various biological targets. nih.gov The development of novel synthetic methodologies for quinoline and quinolinone derivatives remains an active area of chemical research, aiming for more efficient and environmentally friendly processes. mdpi.com

Unanswered Questions and Future Perspectives in Quinolinone Research

The field of quinolinone research, while mature, continues to present numerous unanswered questions and exciting avenues for future exploration. A primary challenge and opportunity lies in the continued discovery and development of novel quinolinone-based therapeutic agents, particularly in the face of growing antimicrobial resistance. mdpi.com

Key unanswered questions that future research may address include:

Novel Mechanisms of Action: Can new quinolinone derivatives be designed to interact with novel biological targets, thereby overcoming existing drug resistance mechanisms? nih.gov

Structure-Activity Relationship (SAR) Elucidation: What are the precise effects of various substitution patterns on the quinolinone core on different biological activities? nih.gov A deeper understanding of SAR would enable more rational drug design.

Sustainable Synthesis: Can more efficient and sustainable synthetic methods for quinolinone derivatives be developed to reduce environmental impact and production costs? futuremarketinsights.com

Broadening Therapeutic Applications: Beyond infectious diseases and cancer, what other therapeutic areas could benefit from quinolinone-based compounds? mdpi.com Exploring their potential in neurology, immunology, and other fields is a promising frontier. mdpi.com

Targeted Delivery and Reduced Off-Target Effects: How can quinolinone-based drugs be modified to improve their specificity for target cells or tissues, thereby minimizing side effects? mdpi.com

Future perspectives in quinolinone research will likely involve a multidisciplinary approach, integrating synthetic chemistry, computational modeling, pharmacology, and clinical research. mdpi.com The development of multi-target ligands and the application of artificial intelligence in drug discovery are expected to accelerate the identification of promising new quinolinone candidates. futuremarketinsights.commdpi.com Furthermore, repurposing existing quinoline-based drugs for new indications could provide a faster route to clinical applications. mdpi.com

Q & A

Q. What are the standard synthetic routes for 5,8-Dimethyl-2-propylquinolin-4(1H)-one, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using precursors like 6-bromo-substituted dihydroquinolines. For example, lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF) at 95°C facilitates coupling reactions with alkyl or aryl groups . Purification typically involves silica gel thin-layer chromatography (TLC) or column chromatography to isolate intermediates. Yield optimization (e.g., 76–87%) depends on reaction time and stoichiometric ratios of catalysts like Pd₂(dba)₃ and PtBu₃ .

Q. How are structural and purity characteristics validated for quinolinone derivatives?

- Methodological Answer : Characterization relies on ¹H NMR (to confirm proton environments), IR spectroscopy (for functional group identification), and mass spectrometry (EI/ESI) to verify molecular weights. For example, IR peaks at 1680–1700 cm⁻¹ confirm carbonyl groups, while NMR chemical shifts (δ 1.2–3.0 ppm) indicate alkyl substituents . Elemental analysis (CHN) ensures purity, though minor discrepancies (<0.3%) may arise from solvent residues .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Follow guidelines for handling air-sensitive reagents (e.g., LiHMDS) in anhydrous conditions under inert gas. Use fume hoods for volatile solvents (THF) and adhere to OSHA-compliant PPE (gloves, lab coats). Safety data sheets (SDS) for intermediates like 6-hydroxyquinolin-4(1H)-one mandate immediate medical consultation for exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or enantioselectivity?

- Methodological Answer : Use Design of Experiments (DoE) to test variables: catalyst loading (0.5–5 mol%), temperature (70–110°C), and solvent polarity (THF vs. DMF). For enantioselective synthesis, chiral ligands like BINAP or Josiphos can be trialed. Evidence from similar compounds shows reaction times >3 hours at 95°C improve yields by 10–15% .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may stem from isomerism (e.g., diastereomers in octahydroquinolinones) or impurities. Validate purity via HPLC-MS and confirm stereochemistry using X-ray crystallography (as in PubChem data for related compounds ). Replicate assays under standardized conditions (e.g., IC₅₀ measurements at fixed pH/temperature) .

Q. How can computational models predict physicochemical properties or SAR?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate logP (lipophilicity) and pKa (acidity) from InChI descriptors . For structure-activity relationships (SAR), molecular docking (AutoDock Vina) identifies binding affinities to targets like kinase enzymes. Validate predictions with in vitro assays (e.g., antimicrobial MIC tests ).

Q. What advanced techniques characterize surface interactions or stability under environmental stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.